molecular formula C8H5F2NO2 B12454250 1,2-difluoro-3-(2-nitroethenyl)benzene

1,2-difluoro-3-(2-nitroethenyl)benzene

Cat. No.: B12454250
M. Wt: 185.13 g/mol
InChI Key: JDRSMSYNVLDZLA-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5F2NO2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-3-(2-nitroethenyl)benzene can be synthesized through several methods. One common method involves the nitration of 1,2-difluorobenzene followed by a condensation reaction with an appropriate aldehyde. The reaction conditions typically involve the use of strong acids such as sulfuric acid or nitric acid as catalysts. The reaction is carried out at controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and condensation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Difluoro-3-(2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 1,2-difluoro-3-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-3-(2-nitroethenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and nitroethenyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,2-difluoro-3-(2-nitroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSMSYNVLDZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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